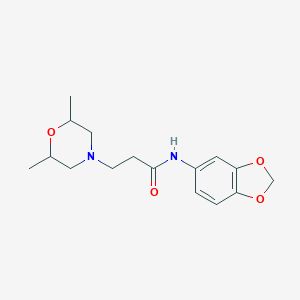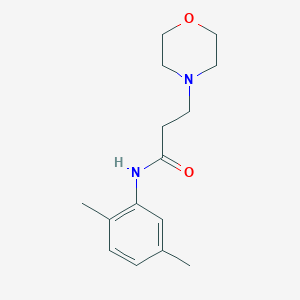
N-(2,5-dimethylphenyl)-3-(morpholin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-3-(morpholin-4-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a morpholine ring and a dimethylphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-3-(morpholin-4-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylphenylamine and 3-chloropropanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,5-dimethylphenylamine is reacted with 3-chloropropanoyl chloride to form the intermediate 3-(2,5-dimethylphenyl)propanamide. This intermediate is then reacted with morpholine under reflux conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems can also reduce the risk of human error and increase the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-3-(morpholin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amides or amines.
Substitution: New amides or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2,5-dimethylphenyl)-3-(morpholin-4-yl)propanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. It can interact with various biological targets, making it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases by modulating specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require both rigidity and flexibility.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-3-(morpholin-4-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-3-(4-piperidinyl)propanamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(2,5-dimethylphenyl)-3-(4-pyrrolidinyl)propanamide: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
N-(2,5-dimethylphenyl)-3-(morpholin-4-yl)propanamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and its ability to interact with biological targets, making it a valuable scaffold in drug design and other applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C15H22N2O2/c1-12-3-4-13(2)14(11-12)16-15(18)5-6-17-7-9-19-10-8-17/h3-4,11H,5-10H2,1-2H3,(H,16,18) |
InChI Key |
GQNYKRQJFAJCKG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN2CCOCC2 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


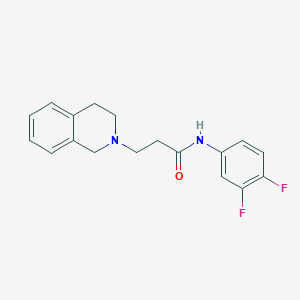
![Ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B248172.png)
![Ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248175.png)
![1-[2-(3,4-Difluoro-phenylcarbamoyl)-ethyl]-piperidine-4-carboxylic acid amide](/img/structure/B248177.png)
![N-(3,4-difluorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B248178.png)
![N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248179.png)
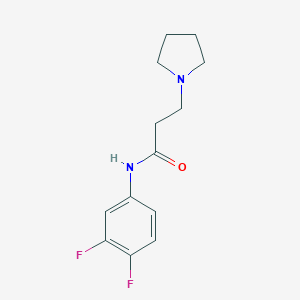
![3-[butyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide](/img/structure/B248181.png)
![3-[benzyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide](/img/structure/B248182.png)
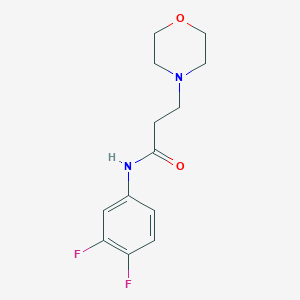
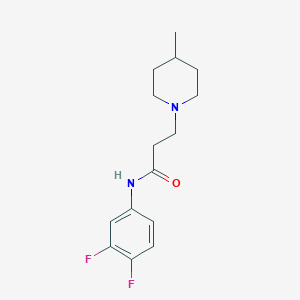
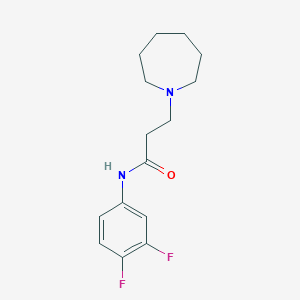
![Ethyl 1-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B248188.png)
